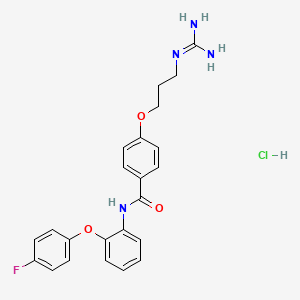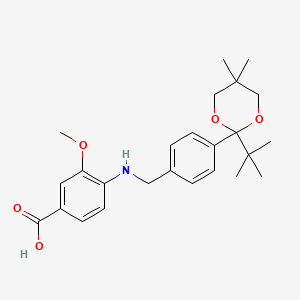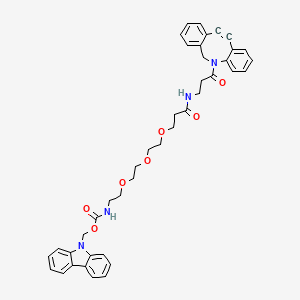
Moniro-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Moniro-1 is a compound known for its ability to block T-type and N-type calcium channels. It has shown significant potency in inhibiting human calcium channels, specifically hCav2.2, hCav3.1, hCav3.2, and hCav3.3, with IC50 values of 34, 3.3, 1.7, and 7.2 µM, respectively .
Preparation Methods
The synthesis of Moniro-1 involves several steps, typically starting with the preparation of an ortho-phenoxyanilide derivative. The synthetic route includes the following steps:
Formation of the ortho-phenoxyanilide core: This involves the reaction of aniline with phenol derivatives under specific conditions to form the core structure.
Functionalization: The core structure is then functionalized with various substituents to enhance its activity and selectivity towards calcium channels.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis process can be scaled up using standard organic synthesis techniques.
Chemical Reactions Analysis
Moniro-1 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, potentially altering its activity.
Substitution: this compound can undergo substitution reactions where specific substituents on the molecule are replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Moniro-1 has a wide range of scientific research applications, including:
Mechanism of Action
Moniro-1 exerts its effects by blocking T-type and N-type calcium channels. It binds to these channels and inhibits their activity, preventing calcium ions from entering the cells. This inhibition reduces neuronal excitability and neurotransmitter release, which is beneficial in conditions like pain and epilepsy . The molecular targets of this compound include hCav2.2, hCav3.1, hCav3.2, and hCav3.3 channels .
Comparison with Similar Compounds
Moniro-1 is unique due to its high potency and selectivity towards T-type and N-type calcium channels. Similar compounds include:
Gabapentin: An N-type calcium channel blocker used for neuropathic pain.
Pregabalin: Another N-type calcium channel blocker with similar applications.
Ziconotide: A synthetic version of ω-conotoxin MVIIA, used for severe chronic pain
Compared to these compounds, this compound has shown higher selectivity and potency in inhibiting specific calcium channels, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C23H24ClFN4O3 |
|---|---|
Molecular Weight |
458.9 g/mol |
IUPAC Name |
4-[3-(diaminomethylideneamino)propoxy]-N-[2-(4-fluorophenoxy)phenyl]benzamide;hydrochloride |
InChI |
InChI=1S/C23H23FN4O3.ClH/c24-17-8-12-19(13-9-17)31-21-5-2-1-4-20(21)28-22(29)16-6-10-18(11-7-16)30-15-3-14-27-23(25)26;/h1-2,4-13H,3,14-15H2,(H,28,29)(H4,25,26,27);1H |
InChI Key |
SKSWCLIWZYBHCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)OCCCN=C(N)N)OC3=CC=C(C=C3)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(5-Amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(3-fluoropyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B11930204.png)
![1-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride](/img/structure/B11930209.png)


![4-[2-[2-(3-Sulfanylpropanoylamino)ethoxy]ethoxy]butanoic acid](/img/structure/B11930222.png)




![(1R,2S,3S,5R,6S,9S)-11-methoxy-18-methyl-7-oxa-17,18-diazapentacyclo[7.7.1.12,5.06,17.010,15]octadeca-10(15),11,13-triene-3-carboxylic acid](/img/structure/B11930257.png)



![3-[(1R)-3,3-dimethyl-1-phenyl-2-benzofuran-1-yl]-N-methylpropan-1-amine;hydrochloride](/img/structure/B11930289.png)
